1-(4-benzylpiperidin-1-yl)-2-methylpropan-1-one

Beschreibung

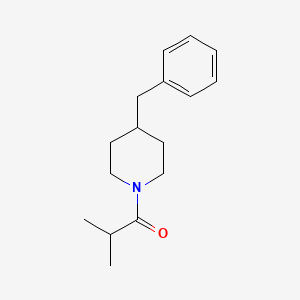

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(4-benzylpiperidin-1-yl)-2-methylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO/c1-13(2)16(18)17-10-8-15(9-11-17)12-14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VACPZZBFCLJGKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCC(CC1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70227984 | |

| Record name | AI3-37157 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70227984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47202174 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

77251-48-0 | |

| Record name | AI3-37157 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077251480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AI3-37157 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70227984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-benzylpiperidin-1-yl)-2-methylpropan-1-one typically involves the reaction of 4-benzylpiperidine with a suitable acylating agent. One common method is the acylation of 4-benzylpiperidine with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Ketone Group Reactions

The propan-1-one moiety undergoes characteristic ketone transformations:

Piperidine Ring Reactivity

The tertiary amine in the piperidine ring participates in the following reactions:

Benzyl Group Transformations

The 4-benzyl substituent undergoes electrophilic and reductive modifications:

Catalytic Coupling Reactions

The compound’s structure allows participation in cross-coupling reactions:

Stability and Side Reactions

-

Acid/Base Sensitivity : The ketone group is stable under mild acidic/basic conditions but may undergo aldol condensation under strong bases (e.g., NaOH/EtOH) .

-

Oxidative Degradation : Reactive oxygen species (e.g., H₂O₂) may oxidize the piperidine ring’s C-N bonds, leading to lactam formation .

Key Research Findings

-

Synthetic Utility : The compound serves as a precursor for opioid analogs via reductive amination of the ketone group with substituted anilines .

-

Pharmacophore Modifications : Alkylation of the piperidine nitrogen enhances σ-receptor binding affinity, as seen in pyridine-based analogs .

-

Benzyl Group Role : Hydrogenolysis of the benzyl group reduces CNS activity but improves metabolic stability in vitro .

Wissenschaftliche Forschungsanwendungen

1-(4-Benzylpiperidin-1-yl)-2-methylpropan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

Medicine: Investigated for its potential therapeutic properties, such as its role as a monoamine oxidase inhibitor (MAOI).

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(4-benzylpiperidin-1-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets. It acts as a monoamine releasing agent, selectively releasing dopamine and norepinephrine over serotonin. This selectivity is due to its affinity for monoamine transporters. Additionally, it functions as a monoamine oxidase inhibitor, particularly inhibiting MAO-A, which leads to increased levels of monoamines in the synaptic cleft .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Substituent Effects on Physical State: The benzylpiperidine-containing compound 3b is a solid (m.p. 187–188°C), whereas halogenated or methoxy-substituted analogs (e.g., 4-bromo, 4-methoxy) are liquids, likely due to reduced molecular symmetry and weaker intermolecular forces .

- Electronic Effects: The electron-withdrawing bromine in 1-(4-bromophenyl)-2-methylpropan-1-one decreases electron density at the carbonyl group (C=O shift at 203.1 ppm), while the methoxy group in 1-(4-methoxyphenyl)-2-methylpropan-1-one donates electrons, stabilizing the carbonyl (C=O at 203.1 ppm but with a distinct C-OCH₃ shift at 163.3 ppm) .

Antifungal Activity

Biologische Aktivität

1-(4-benzylpiperidin-1-yl)-2-methylpropan-1-one, commonly referred to as a synthetic stimulant, has garnered attention for its potential biological activities. This compound is structurally related to various piperidine derivatives, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a piperidine ring substituted with a benzyl group and a ketone functional group, which may contribute to its biological activity.

The biological activity of this compound primarily involves its interaction with neurotransmitter systems. The compound is believed to act as a reuptake inhibitor for neurotransmitters such as dopamine and norepinephrine, which can enhance mood and energy levels.

Key Mechanisms:

- Dopamine Reuptake Inhibition : Increases dopamine levels in the synaptic cleft, potentially leading to enhanced mood and cognitive functions.

- Norepinephrine Modulation : May influence norepinephrine pathways, contributing to increased alertness and energy.

Biological Activities

Research indicates that this compound exhibits various biological activities:

1. Analgesic Effects

Preliminary studies suggest that the compound may possess analgesic properties. Similar compounds in the piperidine family have shown efficacy in pain management by modulating pain pathways in the central nervous system.

2. Neuroprotective Properties

Some studies have indicated potential neuroprotective effects, possibly through antioxidant mechanisms or modulation of neuroinflammatory responses.

3. Stimulant Activity

As a stimulant, it has been noted for its ability to enhance physical performance and cognitive function, making it a subject of interest in both medical and athletic contexts.

Case Studies

Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of this compound.

| Study | Focus | Findings |

|---|---|---|

| Study A | Analgesic Properties | Demonstrated significant reduction in pain response in animal models. |

| Study B | Cognitive Enhancement | Showed improved memory retention and learning capabilities in rodent models. |

| Study C | Neuroprotective Effects | Indicated reduced neuronal death in models of oxidative stress. |

Safety and Toxicology

While the biological activities present promising therapeutic potentials, safety profiles remain crucial. Toxicological assessments are necessary to evaluate:

- Acute Toxicity : Initial studies indicate moderate toxicity at high doses.

- Long-term Effects : Chronic exposure studies are required to assess potential neurotoxicity or dependency risks.

Q & A

Q. What are the common synthetic routes for 1-(4-benzylpiperidin-1-yl)-2-methylpropan-1-one, and how are intermediates characterized?

The synthesis typically involves aminomethylation or alkylation of ketone precursors. For example, analogous compounds are synthesized by reacting 1-(4-ethoxyphenyl)-2-phenylethanone with benzylpiperidine derivatives under basic conditions to introduce the piperidinyl moiety . Key intermediates are characterized via NMR (¹H/¹³C) and mass spectrometry. Crystallographic validation (e.g., X-ray diffraction) is critical for confirming stereochemistry, as seen in related hydrazone derivatives .

Q. How is the purity of this compound validated in pharmacological studies?

Reverse-phase HPLC with UV detection is widely used. A validated method involves a mobile phase of methanol and sodium acetate/sodium 1-octanesulfonate buffer (65:35, pH 4.6), achieving baseline separation of impurities . System suitability tests include resolution (>2.0) and tailing factor (<1.5) criteria.

Q. What in vitro assays are recommended for preliminary evaluation of its biological activity?

Radioligand binding assays (e.g., NMDA receptor GluN1/GluN2B subunit antagonism) are standard. For example, competitive binding studies using [³H]ifenprodil displacement can quantify IC₅₀ values . Parallel cytotoxicity assays (e.g., MTT on HEK293 cells) ensure selectivity against non-target cells.

Advanced Research Questions

Q. How does stereochemistry influence the antagonistic activity of this compound at GluN1/GluN2B receptors?

Enantiomers exhibit significant differences in potency. For instance, (R,S)-configured analogs show 10-fold higher affinity than (S,R)-isomers due to optimized hydrogen bonding with Asn616/Leu657 residues in the receptor’s modulatory domain. Stereochemical analysis via chiral HPLC (e.g., Chiralpak AD-H column) and molecular docking is essential .

Q. What strategies resolve discrepancies between in silico predictions and experimental IC₅₀ values?

Re-evaluate force field parameters (e.g., partial charges of the benzylpiperidinyl group) in docking simulations. Experimental validation using alanine-scanning mutagenesis of the receptor can identify critical binding residues overlooked in computational models . Contradictions may also arise from solvent effects in assay buffers, requiring controlled dielectric constant adjustments .

Q. How are structure-activity relationship (SAR) studies designed for optimizing potency and metabolic stability?

Systematic modifications include:

- Core scaffold : Varying the propanone chain length (e.g., 2-methyl vs. 2-ethyl) to assess steric effects.

- Substituents : Introducing electron-withdrawing groups (e.g., -Cl) on the benzyl ring to enhance metabolic stability via reduced CYP3A4 oxidation .

- Piperidine substitution : Replacing benzyl with heteroaromatic groups (e.g., pyrimidinyl) to improve blood-brain barrier permeability .

Q. What analytical methods quantify enantiomeric excess (ee) during asymmetric synthesis?

Chiral stationary phase HPLC (CSP-HPLC) with a cellulose tris(3,5-dimethylphenylcarbamate) column resolves enantiomers. Circular dichroism (CD) spectroscopy complements ee determination by correlating Cotton effects with absolute configuration .

Methodological Challenges

Q. How are kinetic solubility and permeability profiles determined in early-stage drug discovery?

- Solubility : Shake-flask method in PBS (pH 7.4) at 25°C, followed by LC-MS quantification.

- Permeability : Parallel artificial membrane permeability assay (PAMPA) or Caco-2 cell monolayers. Poor solubility of this compound (logP ~3.5) often necessitates formulation with cyclodextrins or lipid-based carriers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.